molecular formula C15H18FN5S B3004624 3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazino]-N-methyl-2-propenethioamide CAS No. 338422-39-2

3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazino]-N-methyl-2-propenethioamide

Cat. No. B3004624
CAS RN: 338422-39-2
M. Wt: 319.4
InChI Key: OEPMWBSRMMEHAX-BUHFOSPRSA-N
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Description

The compound 3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazino]-N-methyl-2-propenethioamide is a complex molecule that may be related to the field of medicinal chemistry due to the presence of a piperazine ring, which is known to be a significant moiety in pharmaceuticals. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research. Piperazine derivatives are highlighted for their pharmaceutical relevance, as seen in the synthesis of 2-amino-3-cyano-4H-pyrans derivatives, which are facilitated by piperazine as a catalyst . This suggests that the piperazine moiety in the compound of interest could be crucial for its biological activity.

Synthesis Analysis

The synthesis of related compounds involves the use of piperazine as a catalyst in the formation of 2-amino-3-cyano-4H-pyrans derivatives . This process is noted for its efficiency and environmental friendliness, indicating that similar methods could potentially be applied to synthesize the compound . The use of piperazine as a catalyst in aqueous media for the synthesis of complex organic molecules could be a viable pathway for the creation of 3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazino]-N-methyl-2-propenethioamide.

Molecular Structure Analysis

The molecular structure of related cyclopropene derivatives has been analyzed using various spectroscopic techniques, including IR, 1H- and 13C-NMR spectroscopy, and mass spectrometry . X-ray diffraction analysis has also been employed to confirm the structures of certain compounds . These techniques would be essential in determining the molecular structure of 3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazino]-N-methyl-2-propenethioamide, ensuring the correct identification of its functional groups and overall molecular geometry.

Chemical Reactions Analysis

The chemical behavior of related compounds, such as 3-cyanoimino-1,2-diferrocenylcyclopropenes, includes intramolecular transformations that can lead to the conservation of the three-membered ring or its opening to form new structures . These reactions are indicative of the potential reactivity of the cyano and amino groups in the compound of interest. The presence of a piperazine ring could also influence the chemical reactivity, as piperazine itself is known to be an effective catalyst in synthetic chemistry .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazino]-N-methyl-2-propenethioamide are not detailed in the provided papers, the properties of similar compounds can be inferred. For instance, the solubility in aqueous media and the potential for high yields in synthesis are notable for piperazine-catalyzed reactions . The stability and reactivity of the compound would also be influenced by the presence of the cyano and amino groups, as well as the piperazine and fluorophenyl moieties.

Scientific Research Applications

Antitumor Activity

  • Synthesis and Antitumor Activity : A study by Naito et al. (2005) synthesized compounds related to 3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazino]-N-methyl-2-propenethioamide, demonstrating potent cytotoxicity against tumor cells, including human carcinoma, without causing undesirable effects in mice (H. Naito et al., 2005).

Antiviral and Antimicrobial Activity

  • New Urea and Thiourea Derivatives of Piperazine with Antiviral and Antimicrobial Activities : Reddy et al. (2013) investigated derivatives of piperazine, including compounds similar to the target compound, which exhibited promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity (R. C. Krishna Reddy et al., 2013).

Metabolism Analysis

  • Analysis of Major Metabolites in Rat Plasma : Jiang et al. (2007) analyzed the metabolism of a compound structurally similar to the target compound in rats, identifying several metabolites and elucidating their structures (Xiaomei Jiang et al., 2007).

Synthesis and Drug Development

  • Fe-catalyzed Synthesis of Flunarizine : Shakhmaev et al. (2016) reported the synthesis of Flunarizine, a drug that is structurally related to the target compound, which is used for treating migraines and epilepsy (R. N. Shakhmaev et al., 2016).

properties

IUPAC Name

(E)-3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylprop-2-enethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5S/c1-19-15(22)13(10-17)14(18)21-8-6-20(7-9-21)12-4-2-11(16)3-5-12/h2-5H,6-9,18H2,1H3,(H,19,22)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPMWBSRMMEHAX-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)C(=C(N)N1CCN(CC1)C2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=S)/C(=C(\N)/N1CCN(CC1)C2=CC=C(C=C2)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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